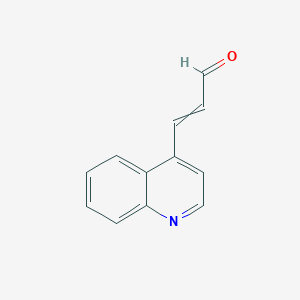

3-(Quinolin-4-yl)prop-2-enal

Description

Structure

3D Structure

Properties

CAS No. |

172678-61-4 |

|---|---|

Molecular Formula |

C12H9NO |

Molecular Weight |

183.21 g/mol |

IUPAC Name |

3-quinolin-4-ylprop-2-enal |

InChI |

InChI=1S/C12H9NO/c14-9-3-4-10-7-8-13-12-6-2-1-5-11(10)12/h1-9H |

InChI Key |

LXRUOSHDDMLKFF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C=CC=O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Quinolin 4 Yl Prop 2 Enal and Analogues

Strategic Approaches to the Quinoline (B57606) Core

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, leading to the development of numerous synthetic protocols for its creation. These range from historic name reactions, which are still in use today, to modern catalytic systems that offer improved efficiency and milder reaction conditions.

Several classical methods provide robust and versatile access to the quinoline core. These reactions, named after their discoverers, typically involve the condensation and cyclization of aniline derivatives with carbonyl compounds under acidic or thermal conditions.

Skraup Synthesis : The Skraup synthesis is a venerable method for producing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene iipseries.orgwikipedia.org. The reaction proceeds via the dehydration of glycerol to acrolein, which then undergoes a conjugate addition with the aniline, followed by cyclization and oxidation to form the quinoline ring iipseries.orgwikipedia.org. While powerful, the reaction is often vigorous wikipedia.org. To obtain a 4-substituted quinoline relevant to the target compound, a substituted glycerol or an α,β-unsaturated aldehyde or ketone can be used in a variation known as the Doebner-von Miller reaction. For instance, using crotonaldehyde with aniline can yield 2-methylquinoline, while modifications can direct substitution to the 4-position iipseries.org.

Doebner-von Miller Reaction : This reaction is a modification of the Skraup synthesis that uses α,β-unsaturated carbonyl compounds to react with anilines in the presence of an acid catalyst, such as hydrochloric acid or Lewis acids iipseries.orgwikipedia.org. This method is particularly useful for preparing 2- and/or 4-substituted quinolines iipseries.orgwikipedia.org. The reaction mechanism is complex and has been a subject of debate, with modern studies suggesting a fragmentation-recombination pathway wikipedia.orgnih.gov.

Friedländer Synthesis : The Friedländer synthesis is a straightforward and highly versatile condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (e.g., a ketone or β-ketoester) organicreactions.orgwikipedia.orgresearchgate.net. The reaction can be catalyzed by either acids or bases organicreactions.orgalfa-chemistry.com. This method is particularly advantageous for creating polysubstituted quinolines with well-defined regiochemistry researchgate.net. For the synthesis of a precursor to 3-(quinolin-4-yl)prop-2-enal, one could envision the reaction of a 2-aminobenzophenone with a ketone that would ultimately provide the desired substitution at the 4-position of the quinoline ring researchgate.netnih.gov.

Combes Synthesis : The Combes synthesis involves the reaction of an aniline with a β-diketone under acidic conditions wikipedia.orgdrugfuture.comnih.gov. The initial condensation forms an enamine intermediate, which then undergoes acid-catalyzed cyclization and dehydration to yield a 2,4-disubstituted quinoline wikipedia.orgnih.gov. The regioselectivity of the cyclization can be influenced by the steric and electronic properties of the substituents on both the aniline and the β-diketone wikipedia.org.

Table 1: Comparison of Classical Quinoline Synthesis Protocols

| Reaction Name | Reactants | Typical Conditions | Key Features |

|---|---|---|---|

| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Conc. H₂SO₄, Heat | Often highly exothermic; yields unsubstituted or simply substituted quinolines wikipedia.orgresearchgate.net. |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl | Brønsted or Lewis Acid, Heat | Versatile for 2- and 4-substituted quinolines; mechanism can be complex iipseries.orgwikipedia.org. |

| Friedländer Synthesis | 2-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl | Acid or Base Catalysis, Heat | High regioselectivity; good for polysubstituted quinolines organicreactions.orgwikipedia.orgalfa-chemistry.com. |

| Combes Synthesis | Aniline, β-Diketone | Acid Catalysis (e.g., H₂SO₄), Heat | Typically yields 2,4-disubstituted quinolines wikipedia.orgdrugfuture.com. |

While classical methods are robust, they often require harsh conditions. Modern synthetic chemistry has focused on developing catalyst-mediated approaches that proceed under milder conditions with greater efficiency and functional group tolerance.

Transition Metal Catalysis : Palladium-catalyzed reactions have become a cornerstone of modern organic synthesis, and their application to quinoline synthesis is well-documented. One powerful strategy involves the palladium-catalyzed oxidative cyclization of o-vinylanilines with alkynes, using molecular oxygen as a green oxidant, to produce 2,3-disubstituted quinolines nih.govacs.orgorganic-chemistry.org. Other approaches include the palladium-catalyzed annulation of 2-amino aromatic ketones with alkynes rsc.org or the oxidative cyclization of allyl alcohols with anilines scispace.com. These methods benefit from the high efficiency and functional group tolerance associated with transition metal catalysis.

Organocatalysis : Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful alternative to metal-based catalysis. In the context of quinoline synthesis, chiral phosphoric acids have been successfully employed as organocatalysts in atroposelective Friedländer heteroannulation reactions. This approach allows for the synthesis of enantioenriched axially chiral 4-arylquinolines with high yields and excellent enantioselectivities nih.gov. Another example involves the use of 3-(N-morpholino)propanesulfonic acid (MOPS) supported on alumina as an effective organocatalyst for the Friedländer synthesis under microwave irradiation benthamdirect.com.

Table 2: Examples of Modern Catalyst-Mediated Quinoline Synthesis

| Catalytic System | Reactants | Reaction Type | Key Advantages |

|---|---|---|---|

| Palladium(II) Chloride / PPh₃ | o-Vinylaniline, Alkyne | Oxidative Annulation | Uses O₂ as oxidant; good yields for 2,3-disubstituted quinolines organic-chemistry.org. |

| Palladium Acetate | Aryl Allyl Alcohol, Aniline | Oxidative Cyclization | Additive-free; broad substrate scope scispace.com. |

| Chiral Phosphoric Acid | 2-Aminoaryl Ketone, α-Methylene Carbonyl | Atroposelective Friedländer Synthesis | High enantioselectivity for axially chiral quinolines nih.gov. |

| MOPS / Al₂O₃ | 2-Aminoaryl Ketone, Active Methylene (B1212753) Compound | Microwave-Assisted Friedländer Synthesis | Rapid, high-yielding, near-neutral pH benthamdirect.com. |

The principles of green chemistry, which aim to reduce waste and energy consumption, have been increasingly applied to the synthesis of quinolines. A major focus has been the use of alternative energy sources and environmentally benign solvents.

Microwave-assisted organic synthesis (MAOS) has proven to be particularly effective. Microwave irradiation can dramatically reduce reaction times and improve yields in classical reactions like the Friedländer synthesis benthamdirect.comrsc.org. For instance, catalyst-free Friedländer reactions have been successfully conducted in water, a green solvent, under mild heating, offering a straightforward and efficient route to various quinolines organic-chemistry.org. Similarly, one-pot, solvent-free syntheses of quinoline derivatives under microwave irradiation represent a significant step towards more sustainable chemical manufacturing researchgate.net. These methods often align with the goals of atom economy and reduced environmental impact benthamdirect.comresearchgate.netnih.gov.

Construction of the Prop-2-enal Moiety

Once a quinoline-4-carboxaldehyde precursor is obtained, the final step is the installation of the prop-2-enal side chain. This is typically achieved through olefination reactions that form a new carbon-carbon double bond.

Wittig Reaction : The Wittig reaction is a Nobel Prize-winning method for converting aldehydes and ketones into alkenes masterorganicchemistry.com. It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent) masterorganicchemistry.comorganic-chemistry.org. To synthesize this compound, quinoline-4-carboxaldehyde would be treated with an appropriate phosphorus ylide, such as (triphenylphosphoranylidene)acetaldehyde or a related reagent. The reaction proceeds through a betaine or oxaphosphetane intermediate, leading to the desired alkene and triphenylphosphine oxide as a byproduct organic-chemistry.org. The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide; stabilized ylides tend to favor the formation of (E)-alkenes organic-chemistry.org.

Horner-Wadsworth-Emmons (HWE) Reaction : The HWE reaction is a popular modification of the Wittig reaction that uses a phosphonate carbanion instead of a phosphorus ylide wikipedia.orgchem-station.com. These carbanions are generally more nucleophilic and less basic than their ylide counterparts wikipedia.org. A key advantage of the HWE reaction is that the byproduct, a dialkyl phosphate salt, is water-soluble and easily removed from the reaction mixture alfa-chemistry.comorganic-chemistry.org. The reaction of quinoline-4-carboxaldehyde with the anion of a phosphonate ester, such as diethyl (2-oxoethyl)phosphonate, would yield this compound. The HWE reaction is renowned for its excellent (E)-selectivity for the formation of the new double bond wikipedia.orgorganic-chemistry.org.

Table 3: Comparison of Olefination Reactions for Prop-2-enal Synthesis

| Reaction | Key Reagent | Byproduct | Stereoselectivity | Advantages |

|---|---|---|---|---|

| Wittig Reaction | Phosphorus Ylide | Triphenylphosphine oxide | Variable; (E) with stabilized ylides | Widely applicable; robust method masterorganicchemistry.com. |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion | Water-soluble phosphate ester | Excellent (E)-selectivity | Easy byproduct removal; high stereocontrol wikipedia.orgalfa-chemistry.comorganic-chemistry.org. |

An alternative, though less common, strategy for constructing the prop-2-enal moiety involves the partial reduction of an α,β-unsaturated nitrile. This would begin with the synthesis of 3-(quinolin-4-yl)acrylonitrile, which could then be selectively reduced to the corresponding aldehyde.

Raney Nickel catalysis is a known method for the reduction of nitriles. The reaction typically involves hydrogen gas or a hydrogen source like formic acid or sodium hypophosphite organic-chemistry.org. However, achieving selective partial reduction of a nitrile to an aldehyde can be challenging, as over-reduction to the amine is a common side reaction. The conditions must be carefully controlled, often using specific reagents or catalyst modifications to stop the reaction at the intermediate imine stage, which is then hydrolyzed to the aldehyde. For instance, Raney Nickel in the presence of formic acid has been used for the conversion of various nitriles to aldehydes organic-chemistry.org. The application of this method to a substrate like 3-(quinolin-4-yl)acrylonitrile would require careful optimization to prevent the reduction of the carbon-carbon double bond and the quinoline ring itself, while selectively reducing the nitrile group to an aldehyde.

Oxidation of Allylic Alcohols

The oxidation of allylic alcohols presents a direct and efficient route to α,β-unsaturated aldehydes, including this compound. This transformation is a cornerstone of organic synthesis, and various reagents and conditions have been developed to achieve high selectivity and yield.

Commonly employed oxidizing agents for this purpose include manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), and pyridinium dichromate (PDC). These reagents are known for their selectivity in oxidizing allylic and benzylic alcohols without affecting other sensitive functional groups or the double bond. For instance, PCC, often used in dichloromethane (CH₂Cl₂), provides a reliable method for converting primary allylic alcohols to their corresponding aldehydes in good yields. Similarly, PDC offers a milder alternative, which can be advantageous when dealing with sensitive substrates.

More contemporary and environmentally benign methods have also been explored. The use of aqueous hydrogen peroxide (H₂O₂) in the presence of a platinum black catalyst has emerged as a green alternative. This system allows for the chemoselective oxidation of allylic alcohols to α,β-unsaturated carbonyl compounds under organic solvent-free conditions, with the added benefit of an easily recyclable catalyst.

The general scheme for the oxidation of a generic 3-(quinolin-4-yl)prop-2-en-1-ol to this compound is depicted below:

Table 1: Common Reagents for the Oxidation of Allylic Alcohols

| Reagent | Typical Conditions | Advantages | Disadvantages |

| Manganese Dioxide (MnO₂) | Stirring in an inert solvent (e.g., CH₂Cl₂, CHCl₃) at room temperature | High selectivity for allylic/benzylic alcohols, mild conditions | Stoichiometric amounts required, variable activity of MnO₂ |

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, room temperature | Good yields, reliable, commercially available | Chromium-based reagent (toxic), slightly acidic |

| Pyridinium Dichromate (PDC) | CH₂Cl₂, DMF | Milder than PCC, can be used in neutral or buffered conditions | Chromium-based reagent (toxic) |

| Hydrogen Peroxide (H₂O₂)/Pt black | Water, elevated temperature | Environmentally friendly, recyclable catalyst | May require higher temperatures |

Specific Reaction Pathways for Substituted Quinolylpropenals

The synthesis of substituted quinolylpropenals often requires tailored strategies to introduce specific functionalities onto the quinoline ring or the propenal side chain.

Synthesis of 3-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]prop-2-enal from corresponding nitrile

A plausible synthetic route to 3-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]prop-2-enal from the corresponding quinoline-3-carbonitrile involves a two-step process: reduction of the nitrile to the aldehyde, followed by a chain extension to form the propenal.

The reduction of a nitrile to an aldehyde can be effectively achieved using diisobutylaluminium hydride (DIBAL-H). chemistrysteps.comchemistrysteps.comcommonorganicchemistry.commasterorganicchemistry.comcommonorganicchemistry.com This bulky reducing agent can selectively reduce nitriles to imines at low temperatures (typically -78 °C), which are then hydrolyzed upon aqueous workup to yield the desired aldehyde. chemistrysteps.comchemistrysteps.com This method is advantageous as it prevents over-reduction to the amine, which can occur with stronger reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.comchemistrysteps.com

Once the quinoline-3-carbaldehyde is obtained, the propenal side chain can be introduced through various olefination reactions. A common and effective method is the Wittig reaction, which involves the reaction of the aldehyde with a suitable phosphorus ylide, such as (triphenylphosphoranylidene)acetaldehyde, to form the α,β-unsaturated aldehyde.

The proposed reaction sequence is as follows:

Multi-step Synthetic Sequences for Related Quinoline-Enal Structures

The synthesis of more complex quinoline-enal structures often necessitates multi-step sequences that build the quinoline core and then elaborate the enal side chain. One key precursor for such syntheses is [2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol. This alcohol can be synthesized from the corresponding ethyl carboxylate via reduction.

A patent describes the reduction of 2-cyclopropyl-4-(4-fluorophenyl)-quinoline-3-ethyl carboxylate using sodium borohydride in the presence of a Lewis acid or by generating diborane in situ. This provides the crucial allylic alcohol intermediate.

From this alcohol, a straightforward oxidation, as detailed in section 2.2.3, would yield the target enal. For example, using a mild oxidizing agent like PCC or employing a greener protocol with H₂O₂/Pt black would likely afford the desired 3-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]prop-2-enal.

An alternative approach to construct the enal side chain involves the Vilsmeier-Haack reaction on an appropriately substituted quinoline precursor. This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide derivative like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring. organic-chemistry.orgwikipedia.orgchemistrysteps.com If the quinoline substrate is sufficiently activated, this can be a direct method to introduce the aldehyde functionality, which can then be further elaborated.

Mechanistic Studies of Quinolylpropenal Formation

The formation of the quinoline ring itself is well-studied, with classic named reactions such as the Skraup, Doebner-von Miller, and Combes syntheses providing the foundational mechanistic understanding. However, the mechanisms for the formation of the propenal side chain on a pre-formed quinoline ring are generally extensions of well-established organic reactions.

In the context of the Wittig reaction for the formation of the propenal, the mechanism involves the nucleophilic attack of the phosphorus ylide on the carbonyl carbon of the quinoline-carbaldehyde. This leads to the formation of a betaine intermediate, which then cyclizes to an oxaphosphetane. The driving force for the reaction is the subsequent collapse of the oxaphosphetane to form the stable triphenylphosphine oxide and the desired alkene (the propenal).

For the formation of the enal via an aldol-type condensation, the mechanism would involve the deprotonation of an alpha-carbon of a suitable carbonyl compound to form an enolate. This enolate would then act as a nucleophile, attacking the carbonyl carbon of a quinoline-carbaldehyde. The resulting β-hydroxy aldehyde (an aldol (B89426) adduct) would then undergo dehydration, typically under acidic or basic conditions, to yield the conjugated α,β-unsaturated aldehyde. wikipedia.orgquora.combyjus.com The key steps are the formation of the carbon-carbon bond and the subsequent elimination of a water molecule to create the double bond.

The Vilsmeier-Haack reaction mechanism for formylation involves the in-situ formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from POCl₃ and DMF. organic-chemistry.orgwikipedia.orgchemistrysteps.com This electrophile then attacks the electron-rich quinoline ring in an electrophilic aromatic substitution reaction. The resulting iminium salt is subsequently hydrolyzed during workup to yield the aldehyde. wikipedia.orgchemistrysteps.com

Chemical Reactivity and Transformation Studies of 3 Quinolin 4 Yl Prop 2 Enal

Reactivity of the α,β-Unsaturated Aldehyde System

The propenal substituent attached to the quinoline (B57606) ring is an archetypal α,β-unsaturated carbonyl compound. This system is characterized by two electrophilic centers: the carbonyl carbon (C1) and the β-carbon (C3) of the alkene. This electronic feature allows the molecule to undergo two main types of nucleophilic attack: direct addition to the carbonyl group (1,2-addition) and conjugate addition to the carbon-carbon double bond (1,4-addition or Michael addition). wikipedia.orglibretexts.org The specific reaction pathway is often determined by the nature of the nucleophile and the reaction conditions. libretexts.org

Nucleophilic Addition Reactions at the Carbonyl Group

Direct nucleophilic addition, or 1,2-addition, occurs when a nucleophile attacks the electrophilic carbonyl carbon. This reaction is typical for strong, "hard" nucleophiles such as Grignard reagents, organolithium compounds, and reducing agents like sodium borohydride. academie-sciences.fracademie-sciences.fr The reaction proceeds through a tetrahedral intermediate, which upon protonation yields an allylic alcohol.

While specific studies detailing the 1,2-addition of organometallic reagents to 3-(quinolin-4-yl)prop-2-enal are not extensively documented in the reviewed literature, the expected reaction based on fundamental organic principles is illustrated below. For instance, the reaction with a Grignard reagent (R-MgX) would be expected to yield a secondary allylic alcohol.

Table 1: Expected Products from Nucleophilic Addition at the Carbonyl Group

| Nucleophile/Reagent | Expected Product |

| Grignard Reagent (RMgX) | 1-(Quinolin-4-yl)-1-R-but-2-en-1-ol |

| Sodium Borohydride (NaBH₄) | 3-(Quinolin-4-yl)prop-2-en-1-ol |

This table illustrates the predicted outcomes based on established reactivity patterns of α,β-unsaturated aldehydes.

Conjugate Addition Reactions (1,4-Addition)

Conjugate addition, also known as the Michael reaction, involves the nucleophilic attack at the β-carbon of the α,β-unsaturated system. wikipedia.org This pathway is generally favored by "soft," less basic nucleophiles, such as enamines, enolates, amines, and thiols. libretexts.orgnih.gov The reaction proceeds via an enolate intermediate, which is subsequently protonated to give the saturated aldehyde. wikipedia.org This type of addition is often under thermodynamic control, as it preserves the stable carbonyl group. libretexts.org

For this compound, a variety of soft nucleophiles can be expected to undergo conjugate addition. For example, the reaction with a secondary amine would lead to the formation of a 3-(dialkylamino)-3-(quinolin-4-yl)propanal.

Table 2: Predicted Products from Conjugate Addition Reactions

| Nucleophile (Michael Donor) | Expected Product (Michael Adduct) |

| Diethylamine | 3-(Diethylamino)-3-(quinolin-4-yl)propanal |

| Thiophenol | 3-(Phenylthio)-3-(quinolin-4-yl)propanal |

| Malonic Ester Enolate | Diethyl 2-(3-oxo-1-(quinolin-4-yl)propyl)malonate |

This table shows hypothetical products from the conjugate addition of various nucleophiles, based on the general mechanism of the Michael reaction.

Cycloaddition Reactions

The carbon-carbon double bond in the propenal side chain of this compound can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. In this role, it would react with a conjugated diene to form a six-membered ring. The reactivity of the dienophile is enhanced by the electron-withdrawing effect of the adjacent carbonyl and quinoline groups.

No specific examples of this compound participating as a dienophile in a Diels-Alder reaction were found in the surveyed literature. However, its structural features suggest it would be a viable reaction partner for electron-rich dienes. The reaction with a simple diene like 1,3-butadiene would theoretically yield a substituted cyclohexene carbaldehyde. Intramolecular cycloadditions involving benzynes and acyclic dienes have been shown to be efficient. nih.gov

Condensation Reactions with Mono- and Binucleophiles (e.g., Schiff Base Formation, Pyrazole (B372694) Synthesis)

The aldehyde functionality of this compound readily undergoes condensation reactions with primary amines and their derivatives.

Schiff Base Formation: The reaction with a primary amine (R-NH₂) results in the formation of an imine, commonly known as a Schiff base. This reaction involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.

Pyrazole Synthesis: A particularly important condensation reaction involves binucleophiles like hydrazine (B178648) (H₂N-NH₂) and its derivatives. The reaction of an α,β-unsaturated aldehyde with hydrazine is a classic method for the synthesis of pyrazolines, which can then be oxidized to form aromatic pyrazoles. youtube.comgoogle.com The process begins with the formation of a hydrazone, followed by an intramolecular conjugate addition of the second nitrogen atom to the β-carbon, leading to the cyclized pyrazoline product. Subsequent oxidation or aromatization furnishes the pyrazole ring. youtube.comorganic-chemistry.orgnih.gov This is a well-established route for creating fused heterocyclic systems containing both quinoline and pyrazole moieties, which are of significant interest in medicinal chemistry. nih.govmdpi.com

Table 3: Products of Condensation Reactions

| Reagent | Intermediate Product | Final Product |

| Aniline (C₆H₅NH₂) | (E)-N-((E)-3-(quinolin-4-yl)allylidene)aniline (Schiff Base) | - |

| Hydrazine (H₂N-NH₂) | This compound hydrazone | 4-(4,5-Dihydropyrazol-5-yl)quinoline |

| Phenylhydrazine (C₆H₅NH-NH₂) | This compound phenylhydrazone | 4-(1-Phenyl-4,5-dihydropyrazol-5-yl)quinoline |

This table outlines the expected products from the condensation of this compound with representative mono- and binucleophiles.

Transformations Involving the Quinoline Moiety

Electrophilic Aromatic Substitution on the Quinoline Ring

The quinoline ring system is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring system. quimicaorganica.orgimperial.ac.uk Furthermore, the presence of the 4-propenal substituent, which is also electron-withdrawing, would be expected to further deactivate the entire quinoline nucleus.

In electrophilic substitution reactions, the attack preferentially occurs on the benzene ring (carbocycle) rather than the pyridine (B92270) ring. quimicaorganica.orgreddit.com The positions most susceptible to electrophilic attack are C5 and C8. quimicaorganica.orgreddit.com This regioselectivity is explained by the superior stability of the Wheland intermediate (the sigma complex) formed upon attack at these positions, as the positive charge can be delocalized without disrupting the aromaticity of the pyridine ring. quimicaorganica.org

While no specific studies on the electrophilic aromatic substitution of this compound were identified, reactions such as nitration or halogenation would be predicted to proceed under harsh conditions, yielding a mixture of 5- and 8-substituted derivatives. The strong deactivating effect of the 4-propenal group would likely necessitate forcing conditions and may result in low yields.

Table 4: Predicted Regiochemistry of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Predicted Products |

| Nitration | HNO₃ / H₂SO₄ | 3-(5-Nitroquinolin-4-yl)prop-2-enal and 3-(8-Nitroquinolin-4-yl)prop-2-enal |

| Bromination | Br₂ / FeBr₃ | 3-(5-Bromoquinolin-4-yl)prop-2-enal and 3-(8-Bromoquinolin-4-yl)prop-2-enal |

This table presents the expected major products based on the established principles of electrophilic substitution on the quinoline ring.

Functional Group Interconversions of the Aldehyde

The α,β-unsaturated aldehyde moiety in this compound is a versatile functional group that can undergo a variety of transformations, including selective oxidation to a carboxylic acid and selective reduction to an alcohol. These conversions allow for the synthesis of important derivatives with modified electronic and steric properties.

The selective oxidation of α,β-unsaturated aldehydes to their corresponding carboxylic acids without affecting the carbon-carbon double bond is a valuable transformation in organic synthesis. For this compound, this would yield 3-(quinolin-4-yl)prop-2-enoic acid. A number of reagents and catalytic systems are available to achieve this chemoselectivity.

Common oxidizing agents for aldehydes include chromium(VI) reagents, such as the Jones reagent (CrO₃ in aqueous sulfuric acid), which typically provide good yields. lew.ro However, for substrates with sensitive functional groups, milder and more selective methods are often preferred. Tollens' reagent, an ammoniacal solution of silver nitrate, is a classic method for the mild oxidation of aldehydes to carboxylic acids and is known to preserve carbon-carbon double bonds. ed.ac.ukresearchgate.net

Modern synthetic methods offer a range of catalysts for the aerobic oxidation of unsaturated aldehydes, which are environmentally benign. N-hydroxyphthalimide (NHPI) can act as an organocatalyst for the aerobic oxidation of various aldehydes, including α,β-unsaturated ones, to carboxylic acids using oxygen as the terminal oxidant. google.com Metal-catalyzed oxidations also provide efficient routes. For example, iron-based catalysts in the presence of molecular oxygen have been shown to selectively oxidize α,β-unsaturated aldehydes. organic-chemistry.org

The table below summarizes various reagents that can be employed for the selective oxidation of α,β-unsaturated aldehydes.

| Reagent/Catalyst System | Description | Selectivity |

| Jones Reagent (CrO₃/H₂SO₄) | A strong oxidizing agent. | Effective but can be harsh. |

| Tollens' Reagent (Ag(NH₃)₂⁺) | A mild oxidizing agent. | High selectivity for the aldehyde group. |

| Sodium Chlorite (NaClO₂) | A mild and selective oxidizing agent. | Excellent for preserving double bonds. |

| N-Hydroxyphthalimide (NHPI)/O₂ | An organocatalytic aerobic oxidation system. | Green and mild conditions. |

| Iron Salts/O₂ | A metal-catalyzed aerobic oxidation. | Efficient and selective. |

The choice of oxidant for the conversion of this compound to 3-(quinolin-4-yl)prop-2-enoic acid would depend on the desired reaction conditions and the compatibility with the quinoline ring, which can be sensitive to harsh oxidizing agents.

The selective reduction of the aldehyde group in an α,β-unsaturated aldehyde to an allylic alcohol, while preserving the carbon-carbon double bond, is a common yet sometimes challenging transformation. In the case of this compound, this reaction would produce 3-(quinolin-4-yl)prop-2-en-1-ol. The key is to achieve 1,2-reduction of the carbonyl group over 1,4-conjugate reduction of the double bond.

A variety of reducing agents can be employed for this purpose. Sodium borohydride (NaBH₄) is a common reagent that can, under controlled conditions (e.g., low temperature, in the presence of cephalosporins), favor the 1,2-reduction of enals. Diisobutylaluminium hydride (DIBAL-H) is another reagent often used for the selective reduction of α,β-unsaturated aldehydes to allylic alcohols.

Catalytic methods are also widely used. The Meerwein-Ponndorf-Verley (MPV) reduction, which involves the use of an aluminum alkoxide catalyst and an alcohol as the hydrogen source, is a classic method for the chemoselective reduction of aldehydes and ketones. More contemporary approaches utilize transition metal catalysts. For instance, copper hydride catalysts have been shown to be highly effective for the 1,2-reduction of α,β-unsaturated ketones to allylic alcohols. nih.gov Similarly, osmium catalysts have been reported to preferentially hydrogenate the carbonyl group of α,β-unsaturated aldehydes. google.com Zinc-based catalytic systems with pinacolborane (HBpin) as the reductant have also been developed for the regioselective reduction of the carbonyl group in α,β-unsaturated aldehydes and ketones. nih.gov

The following table presents a selection of reagents and catalytic systems for the selective reduction of α,β-unsaturated aldehydes.

| Reagent/Catalyst System | Description | Selectivity |

| Sodium Borohydride (NaBH₄) | A common hydride reducing agent. | Selectivity can be temperature and additive dependent. |

| Diisobutylaluminium Hydride (DIBAL-H) | A selective organoaluminum hydride. | Often provides good yields of the allylic alcohol. |

| Meerwein-Ponndorf-Verley (MPV) Reduction | A catalytic transfer hydrogenation method. | Highly chemoselective for the carbonyl group. |

| Copper Hydride (CuH) Catalysts | A transition metal hydride catalyst. | Can be highly selective for 1,2-reduction. |

| Osmium (Os) Catalysts | A transition metal catalyst for hydrogenation. | Preferential reduction of the carbonyl group. |

| Zinc Acetate (Zn(OAc)₂)/HBpin | A zinc-catalyzed hydroboration system. | Good regioselectivity for the carbonyl group. |

The synthesis of 3-(quinolin-4-yl)prop-2-en-1-ol from this compound would necessitate the careful selection of one of these methods to ensure high chemoselectivity and yield. chemicalbook.com

Synthesis and Exploration of Derivatives and Analogues of 3 Quinolin 4 Yl Prop 2 Enal

Derivatives with Modified Propenal Side Chains

Modifications to the propenal side chain of 3-(quinolin-4-yl)prop-2-enal give rise to important classes of compounds such as quinolyl-chalcones (propenones) and propenoic acids. These modifications alter the electronic and steric nature of the α,β-unsaturated system.

Quinolyl-Chalcones/Propenones

Quinolyl-chalcones, or 1,3-diaryl-2-propen-1-ones where one of the aryl groups is a quinolyl moiety, are a significant class of derivatives. researchpublish.com They are typically synthesized via the Claisen-Schmidt condensation reaction between a substituted acetophenone (B1666503) and a quinoline (B57606) carbaldehyde. researchpublish.com Various condensing agents such as sodium hydroxide (B78521) in ethanol (B145695) can be employed for this transformation. mdpi.com This reaction is versatile, allowing for the synthesis of a wide array of quinolyl-chalcones with different substitution patterns on both the quinoline and the phenyl rings. mdpi.comnih.gov For example, a series of quinoline-chalcone derivatives were synthesized by reacting 4-aminoacetophenone with various aromatic aldehydes, followed by a substitution reaction with 4-chloro-2-methylquinoline. mdpi.com

Propenoic Acids

The propenal functionality can be oxidized to a carboxylic acid to yield 3-(quinolin-4-yl)propenoic acid and its derivatives. While direct oxidation methods are common for α,β-unsaturated aldehydes, another synthetic route to quinoline carboxylic acid derivatives is the Doebner reaction, which involves the reaction of an aniline, an aldehyde, and pyruvic acid. nih.gov This method is particularly useful for synthesizing quinoline-4-carboxylic acids.

The table below provides examples of derivatives with modified propenal side chains.

| Derivative Class | General Structure | Synthetic Method |

| Quinolyl-Chalcones (Propenones) | Quinolyl-CH=CH-CO-Aryl | Claisen-Schmidt condensation researchpublish.com |

| Quinolyl-Propenoic Acids | Quinolyl-CH=CH-COOH | Oxidation of the corresponding aldehyde; Doebner reaction nih.gov |

Heteroannulated Systems Derived from Quinolyl α,β-Unsaturated Aldehydes

The α,β-unsaturated aldehyde functionality in this compound is a versatile precursor for the synthesis of various heterocyclic systems through cyclocondensation reactions. The two electrophilic centers (the carbonyl carbon and the β-carbon) and the adjacent double bond provide reactive sites for the formation of new rings.

Pyrazoles

Pyrazoles can be synthesized from α,β-unsaturated carbonyl compounds by reaction with hydrazine (B178648) derivatives. nih.gov The reaction typically proceeds through the formation of a pyrazoline intermediate, which can then be oxidized to the aromatic pyrazole (B372694). nih.gov A metal-free oxidative C-N bond formation has been reported for the regioselective synthesis of pyrazoles from α,β-unsaturated aldehydes/ketones and hydrazine salts, avoiding the need to isolate the less stable hydrazone intermediates. organic-chemistry.org

Pyrimidines

Similarly, pyrimidines can be synthesized from α,β-unsaturated ketones and amidines through a [3+3] annulation reaction. rsc.orgmdpi.com This involves the formation of a dihydropyrimidine (B8664642) intermediate, which is subsequently oxidized to the pyrimidine. Visible-light-enabled photo-oxidation has been employed as a green method for this dehydrogenation step. rsc.org

The following table summarizes the synthesis of heteroannulated systems from α,β-unsaturated carbonyl precursors.

| Heterocycle | Reagents | Key Reaction Type |

| Pyrazole | Hydrazine derivatives | Cyclocondensation nih.govbeilstein-journals.org |

| Pyrimidine | Amidines | [3+3] Annulation followed by oxidation rsc.orgmdpi.com |

Structure-Reactivity Relationships in Analogous Compounds

The reactivity of α,β-unsaturated aldehydes like this compound is governed by the presence of two electrophilic sites: the carbonyl carbon (C-1) and the β-carbon (C-3). This leads to two possible modes of nucleophilic attack: 1,2-addition (at the carbonyl carbon) and 1,4-addition or conjugate addition (at the β-carbon). pressbooks.publibretexts.org

The resonance structures of an α,β-unsaturated carbonyl compound show that both the carbonyl carbon and the β-carbon bear a partial positive charge, making them susceptible to nucleophilic attack. pressbooks.publibretexts.org The outcome of the reaction (1,2- vs. 1,4-addition) depends on several factors, including the nature of the nucleophile and the reaction conditions. fiveable.me

Hard vs. Soft Nucleophiles: According to the Hard and Soft Acids and Bases (HSAB) theory, hard nucleophiles (e.g., organolithium reagents, Grignard reagents) tend to favor 1,2-addition by attacking the harder electrophilic center, the carbonyl carbon. fiveable.me Softer nucleophiles (e.g., organocuprates, amines, thiols) preferentially undergo 1,4-addition at the softer electrophilic β-carbon. fiveable.me

Kinetic vs. Thermodynamic Control: 1,2-addition is often faster and thus kinetically favored, while 1,4-addition leads to a more stable product and is thermodynamically favored. fiveable.me

The electronic nature of substituents on the quinoline ring also plays a crucial role in the reactivity of the propenal side chain. Electron-withdrawing groups on the quinoline ring would increase the electrophilicity of both the carbonyl carbon and the β-carbon, potentially enhancing the rate of nucleophilic attack. Conversely, electron-donating groups would decrease the electrophilicity. The position of the substituent on the quinoline ring will determine its influence on the conjugated system through resonance and inductive effects.

The table below outlines the factors influencing the reactivity of α,β-unsaturated aldehydes.

| Factor | Influence on Reactivity |

| Nature of Nucleophile | Hard nucleophiles favor 1,2-addition; soft nucleophiles favor 1,4-addition. fiveable.me |

| Reaction Conditions | Kinetic control may favor 1,2-addition; thermodynamic control favors 1,4-addition. fiveable.me |

| Substituents on Quinoline Ring | Electron-withdrawing groups increase electrophilicity; electron-donating groups decrease it. |

Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 3-(Quinolin-4-yl)prop-2-enal, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for a comprehensive structural assignment.

Proton NMR (¹H NMR) for Hydrogen Environment Analysis

Proton (¹H) NMR spectroscopy of this compound would reveal the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration values (number of protons). The spectrum is anticipated to display signals corresponding to the protons of the quinoline (B57606) ring system and the prop-2-enal side chain.

The protons of the quinoline moiety typically resonate in the aromatic region of the spectrum, generally between δ 7.0 and 9.0 ppm. The exact chemical shifts are influenced by the electronic effects of the prop-2-enal substituent and the nitrogen atom in the quinoline ring. The protons on the benzene (B151609) portion of the quinoline ring (H-5, H-6, H-7, and H-8) would exhibit complex splitting patterns due to mutual coupling. The protons on the pyridine (B92270) ring (H-2 and H-3) would also show characteristic signals.

The protons of the prop-2-enal side chain are expected to be in the downfield region due to the electron-withdrawing effects of the carbonyl group and the aromatic quinoline ring. The aldehydic proton is the most deshielded and would likely appear as a doublet at approximately δ 9.5-10.0 ppm. The vinylic protons would resonate at around δ 6.5-8.0 ppm, with their coupling constant indicating the stereochemistry of the double bond (typically a larger coupling constant for the E-isomer).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehydic-H | 9.5 - 10.0 | d |

| Vinylic-H (α to C=O) | 6.5 - 7.0 | dd |

| Vinylic-H (β to C=O) | 7.5 - 8.0 | d |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals would be observed for each unique carbon atom.

The carbonyl carbon of the aldehyde group is expected to be the most downfield signal, typically appearing in the range of δ 190-200 ppm. The carbons of the quinoline ring would resonate in the aromatic region (δ 120-150 ppm), with the carbon atom attached to the nitrogen appearing at a higher chemical shift. The vinylic carbons of the prop-2-enal side chain would also be observed in the downfield region, influenced by the conjugation with the carbonyl group and the quinoline ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 190 - 200 |

| Quinoline-C | 120 - 150 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are invaluable.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. This would be instrumental in tracing the connectivity of the protons within the quinoline ring and the prop-2-enal side chain. For instance, the aldehydic proton would show a correlation with the adjacent vinylic proton.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates directly bonded proton and carbon atoms. This technique would allow for the direct assignment of the carbon signals based on the already assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for establishing the connectivity between different fragments of the molecule, such as the link between the quinoline ring and the prop-2-enal side chain.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, mass spectrometry would be used to determine the molecular weight of the compound and to gain insights into its structure through the analysis of its fragmentation pattern.

The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the exact mass of the molecule. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum would be characteristic of the structure of this compound. Common fragmentation pathways would likely involve the loss of the aldehyde group (CHO), the entire prop-2-enal side chain, or fragmentation of the quinoline ring itself. The analysis of these fragment ions would provide further confirmation of the proposed structure.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | m/z (Expected) | Description |

|---|---|---|

| [M]⁺ | 183.0684 | Molecular Ion |

| [M-CHO]⁺ | 154.0653 | Loss of the aldehyde group |

Note: The m/z values are calculated for the most abundant isotopes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups in its structure.

A strong absorption band in the region of 1680-1700 cm⁻¹ would be indicative of the C=O stretching vibration of the conjugated aldehyde. The C=C stretching vibrations of the quinoline ring and the vinylic double bond would appear in the 1500-1650 cm⁻¹ region. The C-H stretching vibrations of the aromatic and vinylic protons would be observed around 3000-3100 cm⁻¹, while the aldehydic C-H stretch would show a characteristic pair of bands around 2720 and 2820 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O (conjugated aldehyde) | 1680 - 1700 | Strong |

| C=C (aromatic/vinylic) | 1500 - 1650 | Medium-Strong |

| C-H (aromatic/vinylic) | 3000 - 3100 | Medium |

Computational Chemistry Investigations of 3 Quinolin 4 Yl Prop 2 Enal

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of organic molecules. nih.gov For 3-(Quinolin-4-yl)prop-2-enal, DFT calculations, often using hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate the distribution of electrons within the molecule. nih.govresearchgate.net These calculations provide access to fundamental electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO and LUMO are critical in understanding a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally suggests that the molecule is more reactive. For this compound, the conjugated system extending from the quinoline (B57606) ring to the propenal group is expected to significantly influence these frontier orbitals. The HOMO is likely to be delocalized across the π-system, while the LUMO will also be distributed over this conjugated framework.

Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the charge distribution and are invaluable for predicting sites of electrophilic and nucleophilic attack. nih.gov In this compound, the nitrogen atom of the quinoline ring and the oxygen atom of the carbonyl group are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms and parts of the carbon framework will exhibit positive potential.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound This table presents theoretical data for illustrative purposes, based on typical values for similar quinoline derivatives.

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.1 |

| HOMO-LUMO Gap | 4.4 |

| Ionization Potential | 6.5 |

| Electron Affinity | 2.1 |

Conformational Analysis and Energy Minimization Studies

The flexible propenal side chain of this compound allows for the existence of different spatial arrangements, or conformers. Conformational analysis aims to identify the most stable conformers and to understand the energy landscape of the molecule. nobelprize.org These studies are crucial as the conformation of a molecule can significantly impact its physical, chemical, and biological properties.

Computational methods, particularly DFT and other quantum mechanical approaches, can be used to perform a systematic search of the potential energy surface of the molecule. This involves rotating the single bonds in the propenal linker and calculating the corresponding energy. The results of such a scan would reveal the rotational barriers and the geometries of the low-energy conformers. For this compound, key dihedral angles to consider are those around the C-C single bond connecting the quinoline ring to the propenal group and the C-C single bond within the propenal chain itself.

Energy minimization calculations are then performed on the identified conformers to find their most stable, or optimized, geometries. These calculations refine the bond lengths, bond angles, and dihedral angles to locate the minimum energy structure for each conformer. The relative energies of these minimized structures indicate their relative populations at a given temperature. It is expected that the planar conformers of this compound, which maximize the π-conjugation between the quinoline ring and the propenal group, will be the most stable.

Table 2: Representative Conformational Energy Profile for this compound This table provides a hypothetical energy profile to illustrate the results of a conformational analysis.

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |

| Global Minimum | 180 | 0.0 |

| Local Minimum | 0 | 2.5 |

| Transition State | 90 | 8.0 |

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the activation energies associated with different reaction pathways. This information provides a detailed, step-by-step understanding of how a reaction proceeds.

For this compound, a molecule with multiple reactive sites (the quinoline nitrogen, the α,β-unsaturated carbonyl system), computational studies can be employed to investigate a variety of potential reactions. For example, the mechanism of a nucleophilic addition to the propenal group can be modeled. DFT calculations can be used to locate the transition state for the nucleophilic attack on the β-carbon, and the subsequent protonation steps. The calculated activation barriers for different nucleophiles would provide insights into the reaction kinetics.

Similarly, the mechanism of cycloaddition reactions involving the propenal double bond could be explored. Computational modeling can help determine whether a reaction proceeds via a concerted or a stepwise mechanism and can predict the stereochemical outcome of the reaction. For instance, in a Diels-Alder reaction, DFT can be used to model the approach of the diene to the dienophile (the propenal moiety) and to calculate the energy of the corresponding transition state. These theoretical investigations can guide the design of new synthetic routes and help in understanding the reactivity patterns of this compound.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters with a high degree of accuracy. nih.gov These predictions are invaluable for the interpretation of experimental spectra and for the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a routine application of computational chemistry. nih.govd-nb.infomdpi.com The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is one of the most common approaches for calculating NMR shielding tensors. nih.gov The calculated shielding values can then be converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is often high enough to distinguish between different isomers or to assign specific resonances in a complex spectrum. mdpi.com

Table 3: Illustrative Predicted vs. Experimental NMR Chemical Shifts for this compound This table presents hypothetical data to demonstrate the correlation between calculated and experimental NMR chemical shifts.

| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

| C=O | 193.5 | 192.8 |

| Cα (to C=O) | 128.9 | 128.2 |

| Cβ (to C=O) | 152.1 | 151.5 |

| Quinoline C4 | 145.3 | 144.7 |

Vibrational Frequencies: The calculation of vibrational frequencies is another important application of computational chemistry. mdpi.com By performing a frequency calculation on the optimized geometry of this compound, a theoretical infrared (IR) and Raman spectrum can be generated. These calculations provide the frequencies and intensities of the vibrational modes of the molecule. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. The predicted spectra can be compared with experimental data to aid in the assignment of vibrational bands to specific molecular motions, such as C=O stretching, C=C stretching, and the various vibrations of the quinoline ring.

Table 4: Representative Calculated Vibrational Frequencies for this compound This table shows a selection of calculated vibrational frequencies and their assignments, which are typical for this class of compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |

| C=O Stretch | 1725 | 1690 |

| C=C Stretch (alkene) | 1650 | 1617 |

| Quinoline Ring Stretch | 1590 | 1558 |

| C-H Bend (aldehyde) | 2810 | 2754 |

Applications As a Synthetic Intermediate in Complex Molecule Synthesis

Role in the Construction of Fused Heterocyclic Ring Systems (e.g., Pyrazoles, Pyrimidinones, Pyrrolo[2,1-a]isoquinolines)

The conjugated system of the propenal group in 3-(Quinolin-4-yl)prop-2-enal is an excellent electrophile, making it a valuable precursor for cyclization and cycloaddition reactions to form various fused heterocyclic scaffolds.

Pyrazoles: The synthesis of pyrazoles is readily achieved through the cyclocondensation reaction of α,β-unsaturated carbonyl compounds with hydrazine (B178648) and its derivatives. nih.govmdpi.com In this reaction, this compound serves as the three-carbon building block. The reaction mechanism typically involves an initial Michael addition of the hydrazine to the β-carbon of the propenal moiety, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom on the carbonyl carbon, and subsequent dehydration to yield the aromatic pyrazole (B372694) ring. This method provides a direct and efficient route to 4-substituted pyrazoles containing a quinoline (B57606) moiety. researchgate.netmdpi.com

Pyrimidinones: The propenal structure is also suitable for the synthesis of pyrimidinone rings. While specific examples starting directly from this compound are not extensively detailed, the established reactivity of α,β-unsaturated aldehydes suggests its utility in reactions analogous to the Biginelli reaction. Condensation with urea (B33335) or thiourea (B124793) and an active methylene (B1212753) compound would lead to the formation of dihydropyrimidinones or thiones, which are valuable heterocyclic cores in medicinal chemistry. The reaction proceeds via a series of additions and cyclizations, ultimately incorporating the enal backbone into the new heterocyclic ring.

Pyrrolo[2,1-a]isoquinolines: This class of N-bridgehead heterocyclic compounds can be synthesized using 1,3-dipolar cycloaddition reactions. mdpi.comresearchgate.net In a common approach, an isoquinolinium N-ylide, generated in situ, reacts as a 1,3-dipole with a dipolarophile, such as an activated alkyne or alkene. rsc.org While this compound itself would act as a dipolarophile, the quinoline nucleus can be a precursor to the requisite isoquinolinium salt. More direct strategies involve multicomponent reactions where isoquinoline, an α-bromo ketone, and an activated alkyne are combined to construct the pyrrolo[2,1-a]isoquinoline (B1256269) scaffold in a single pot. mdpi.comresearchgate.net The versatility of the quinoline core makes it a foundational element in building such complex, fused systems. nih.gov

Table 1: Synthesis of Fused Heterocycles from this compound This table presents plausible reaction pathways based on established chemical principles.

| Target Heterocycle | Reagent(s) | Reaction Type | Resulting Fused System |

|---|---|---|---|

| Pyrazole | Hydrazine (NH₂NH₂) | Cyclocondensation | 4-(Pyrazol-4-yl)quinoline |

| Pyrimidinone | Urea, Ethyl Acetoacetate | Multi-component (Biginelli-like) | Dihydropyrimidinone-fused quinoline |

Precursor for Diverse Quinoline-Containing Polyfunctional Compounds

The distinct reactivity of both the aldehyde group and the carbon-carbon double bond in this compound allows for a wide range of chemical transformations. This makes it an excellent starting material for producing diverse quinoline derivatives bearing multiple functional groups. nih.govnih.gov

The aldehyde functional group can be:

Oxidized to a carboxylic acid, providing a handle for amide or ester formation.

Reduced to a primary alcohol, which can be further functionalized.

Engaged in condensation reactions with amines to form imines (Schiff bases) or with active methylene compounds in Knoevenagel condensations.

Used in olefination reactions like the Wittig reaction to extend the carbon chain.

The α,β-unsaturated system can undergo:

Michael (conjugate) addition with a variety of nucleophiles (e.g., amines, thiols, carbanions), introducing functionality at the β-position.

Reduction of the double bond to yield the saturated propanal derivative.

Cycloaddition reactions , such as Diels-Alder reactions where it acts as a dienophile.

Epoxidation of the double bond, followed by ring-opening reactions to introduce vicinal difunctionality.

These transformations can be performed selectively or in sequence to build a library of complex quinoline-containing molecules with tailored chemical properties.

Table 2: Potential Polyfunctional Derivatives of this compound

| Reagent/Condition | Transformation | Product Class |

|---|---|---|

| KMnO₄ or Ag₂O | Oxidation of aldehyde | 3-(Quinolin-4-yl)propenoic acid |

| NaBH₄ | Reduction of aldehyde | 3-(Quinolin-4-yl)prop-2-en-1-ol |

| R-NH₂ | Condensation with aldehyde | N-alkyl/aryl-1-(quinolin-4-yl)prop-2-en-1-imine |

| R₂CuLi | Michael addition | 3-substituted-3-(quinolin-4-yl)propanal |

Utilization in Multi-Component Reactions (MCRs) for Scaffold Diversity

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the structural elements of all starting materials, are highly valued for their efficiency and ability to generate molecular complexity rapidly. sci-hub.boxwindows.netsemanticscholar.org The structure of this compound makes it an excellent substrate for various MCRs, enabling the synthesis of diverse and complex heterocyclic scaffolds. rsc.org

For example, it can serve as a key building block in MCRs that construct new heterocyclic rings. In a three-component reaction, this compound could react with an amine and a compound containing an active methylene group to generate highly substituted pyridines or other related heterocycles. The versatility of MCRs allows for the introduction of multiple points of diversity into the final molecule in a single step, simply by varying the starting components. rsc.org This approach is highly atom-economical and aligns with the principles of green chemistry, making it a powerful strategy for creating libraries of novel quinoline-based compounds. sci-hub.box

Development of New Synthetic Pathways to Nitrogen-Containing Heterocycles

Beyond the construction of common five- and six-membered rings, this compound is a valuable starting point for developing novel synthetic routes to more complex or unusual nitrogen-containing heterocycles. mdpi.commdpi.com Its bifunctional nature allows for sequential or tandem reactions that can build intricate molecular architectures.

New synthetic pathways can be designed by exploiting the interplay between the quinoline ring and the propenal side chain. For instance, annulation strategies can be employed where the propenal moiety acts as an electrophilic partner to react with a nucleophilic center introduced elsewhere on the quinoline ring system, leading to the formation of new fused rings. mdpi.commdpi.com Furthermore, the aldehyde can be transformed into other reactive groups, such as nitriles or alkynes, which can then participate in different types of cyclization reactions to afford a wider range of N-heterocycles. researchgate.net The development of such novel pathways is crucial for expanding the accessible chemical space of quinoline-based compounds for various applications. mdpi.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Pyrazole |

| Pyrimidinone |

| Pyrrolo[2,1-a]isoquinoline |

| Hydrazine |

| Urea |

| Thiourea |

| Ethyl Acetoacetate |

| 3-(Quinolin-4-yl)propenoic acid |

| 3-(Quinolin-4-yl)prop-2-en-1-ol |

| N-alkyl/aryl-1-(quinolin-4-yl)prop-2-en-1-imine |

| 3-substituted-3-(quinolin-4-yl)propanal |

| 3-(Quinolin-4-yl)propan-1-ol |

| Thieno[3,2-d]pyrimidin-4-one |

Future Perspectives in Quinolyl α,β Unsaturated Aldehyde Research

Emerging Synthetic Methodologies and Catalyst Development

The synthesis of quinoline (B57606) derivatives from α,β-unsaturated aldehydes is an area of ongoing investigation, with a particular focus on the development of novel catalytic systems to improve efficiency, selectivity, and sustainability. researchgate.net While traditional methods for quinoline synthesis have been known for over a century, recent advancements are centered on innovative strategies that include C–H bond activation, transition-metal-free protocols, and photo-induced oxidative cyclization. mdpi.com

Future efforts will likely concentrate on the following areas:

Advanced Catalytic Systems: There is a continuous drive to discover and optimize catalysts that can facilitate the synthesis of quinolyl α,β-unsaturated aldehydes and their derivatives under milder conditions and with greater atomic economy. This includes the exploration of catalysts based on earth-abundant metals and organocatalysis, moving away from expensive and toxic heavy metals. researchgate.net

Novel Annulation Strategies: Researchers are exploring new ways to construct the quinoline ring system. For instance, gold-catalyzed [4+2] annulation reactions and transition-metal-free approaches using reagents like methanesulfonic acid (MSA) and NaI are showing promise for the synthesis of functionalized quinolines. mdpi.com

Regioselective Functionalization: A key challenge is the precise control of where functional groups are introduced on the quinoline scaffold. Future methodologies will aim for highly regioselective syntheses, allowing for the creation of specific isomers with desired properties. For example, methods for C-3 functionalized quinolines are being actively developed. mdpi.com

| Catalytic Strategy | Key Features | Potential Advantages |

| Rhodium-catalyzed C-H activation | Cascade C–H activation and heteroannulation. mdpi.com | High efficiency and atom economy. |

| Ruthenium-catalyzed annulation | Aza-Michael addition and intramolecular annulation. mdpi.com | Simple and easy-to-operate conditions. |

| Gold-catalyzed [4+2] annulation | Reaction between terminal arylynes and nitrones. mdpi.com | Access to diverse quinoline derivatives. |

| Transition-metal-free annulation | Catalyzed by reagents like MSA and NaI. mdpi.com | Milder reaction conditions and reduced metal contamination. |

Exploration of Novel Reactivity Patterns and Chemical Transformations

The inherent reactivity of the α,β-unsaturated aldehyde moiety in 3-(Quinolin-4-yl)prop-2-enal offers a rich landscape for chemical exploration. This functional group is known to be reactive towards nucleophiles and can participate in a variety of cycloaddition reactions. nih.gov Future research will focus on harnessing this reactivity to forge new chemical bonds and construct complex molecules.

Key areas of future exploration include:

Asymmetric Catalysis: Developing enantioselective transformations of quinolyl α,β-unsaturated aldehydes is a major goal. This would allow for the synthesis of chiral molecules, which is of paramount importance in medicinal chemistry.

Domino and Cascade Reactions: Designing multi-step reactions that occur in a single pot, known as domino or cascade reactions, can significantly improve synthetic efficiency. The reactivity of the α,β-unsaturated aldehyde can be exploited to initiate such sequences, leading to the rapid assembly of intricate molecular frameworks.

Reactions with Novel Nucleophiles: Investigating the reactions of quinolyl α,β-unsaturated aldehydes with a wider range of nucleophiles will undoubtedly lead to the discovery of new chemical transformations and the synthesis of novel compound libraries. researchgate.net The reactivity of these aldehydes can be influenced by the functional groups present on the pyrone rings, leading to diverse outcomes. researchgate.net

DNA Adduct Formation: α,β-Unsaturated carbonyl compounds are known to react with DNA, forming adducts that can have mutagenic and carcinogenic effects. nih.gov Understanding the specific reactivity of this compound with biological macromolecules could provide insights into its potential biological activity and mechanism of action. nih.gov

Design and Synthesis of Unprecedented Heterocyclic Architectures

The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs. mdpi.commdpi.com By using this compound as a starting material, chemists can design and synthesize novel heterocyclic systems with unique three-dimensional structures and potential biological activities. nih.govnih.gov

Future directions in this area will likely involve:

Multi-component Reactions: These reactions, where three or more reactants combine in a single step to form a product, are a powerful tool for generating molecular diversity. Designing new multi-component reactions involving this compound will enable the rapid synthesis of libraries of complex heterocyclic compounds. researchgate.net

Fusion with Other Heterocycles: The synthesis of hybrid molecules that combine the quinoline ring with other heterocyclic systems, such as thiazines, oxadiazoles, or pyrazoles, is a promising strategy for discovering new bioactive compounds. researchgate.netmdpi.comnih.gov For example, a quinoline core fused with a thiazine (B8601807) heterocycle is a valuable scaffold for developing derivatives with potential biological activity. mdpi.com

Computational Design: The use of computational tools to design novel molecular architectures with desired properties is becoming increasingly prevalent. In silico methods can be used to predict the reactivity of this compound and to design new heterocyclic systems with specific biological targets in mind. rsc.org

| Heterocyclic System | Synthetic Approach | Potential Application |

| researchgate.netmdpi.comThiazino[2,3,4-ij]quinolin-4-ium derivatives | Annulation reactions of 8-quinolinesulfenyl chloride with unsaturated compounds. mdpi.com | Antibacterial agents. mdpi.com |

| Quinoline-1,3,4-oxadiazole hybrids | Attachment of the 2-phenyl quinoline scaffold with 1,3,4-oxadiazole (B1194373) motifs. nih.gov | Anticancer and antimicrobial agents. nih.gov |

| Pyrano[3,2-c]quinolines | Reactions of pyrano[3,2-c]quinoline-3-carboxaldehyde with nucleophiles. researchgate.net | Diverse annulated heterocyclic compounds. researchgate.net |

Integration with Flow Chemistry and Automated Synthesis Platforms

The fields of flow chemistry and automated synthesis are revolutionizing the way chemical synthesis is performed. researchgate.net These technologies offer numerous advantages over traditional batch chemistry, including improved reaction control, enhanced safety, and the ability to rapidly screen and optimize reaction conditions. rsc.orgmdpi.com

The integration of the synthesis of this compound and its derivatives with these platforms represents a significant future direction.

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound would enable its on-demand production in a safe and efficient manner. mdpi.com Flow chemistry can also facilitate reactions that are difficult or dangerous to perform in batch, such as those involving highly reactive intermediates or extreme temperatures and pressures. rsc.orgnih.gov

High-Throughput Screening: Automated synthesis platforms can be used to rapidly synthesize and screen libraries of compounds derived from this compound for biological activity. This high-throughput approach can significantly accelerate the drug discovery process. researchgate.net

Machine Learning and AI: The data generated from automated synthesis and high-throughput screening can be used to train machine learning algorithms. researchgate.netrsc.org These algorithms can then be used to predict the outcomes of new reactions, optimize reaction conditions, and even design new molecules with desired properties, creating a closed-loop system for accelerated discovery. researchgate.net

| Technology | Application in Quinolyl α,β-Unsaturated Aldehyde Research | Key Benefits |

| Flow Chemistry | Continuous synthesis of this compound and its derivatives. mdpi.comnih.gov | Improved safety, efficiency, and scalability. mdpi.com |

| Automated Synthesis | Rapid generation of compound libraries for screening. researchgate.net | High-throughput experimentation and data generation. researchgate.net |

| Machine Learning | Optimization of reaction conditions and prediction of product formation. researchgate.netrsc.org | Accelerated discovery and design of new molecules. rsc.org |

Q & A

Q. How can multi-step syntheses incorporate this compound into complex architectures (e.g., hybrid molecules)?

- Methodological Answer : Utilize click chemistry or Suzuki coupling:

- Click Chemistry : Azide-alkyne cycloaddition to append triazole moieties for antiviral activity.

- Suzuki-Miyaura : Introduce aryl boronic acids to the quinoline core for extended π-systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.